

# Spectroscopic Data Analysis of 1-Phenyl-2-propyn-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenyl-2-propyn-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Phenyl-2-propyn-1-ol**, a valuable building block in organic synthesis. The guide details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **1-Phenyl-2-propyn-1-ol**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.55 - 7.30	m	Aromatic protons ( $\text{C}_6\text{H}_5$ )
5.45	s	Methine proton ( $-\text{CH}(\text{OH})-$ )
2.90	s	Hydroxyl proton ( $-\text{OH}$ )
2.65	s	Alkynyl proton ( $-\text{C}\equiv\text{CH}$ )

Solvent:  $\text{CDCl}_3$ . Instrument: 400 MHz NMR Spectrometer.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
140.5	C (quaternary, aromatic)
128.8	CH (aromatic)
128.5	CH (aromatic)
126.7	CH (aromatic)
83.5	C (alkynyl, $\text{C}\equiv\text{CH}$ )
75.0	CH (alkynyl, $\text{C}\equiv\text{CH}$ )
64.5	CH (methine, $-\text{CH}(\text{OH})-$ )

Solvent:  $\text{CDCl}_3$ . Instrument: 100 MHz NMR Spectrometer.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300 - 3400	Strong, Broad	O-H stretch (hydroxyl group)
3290	Strong, Sharp	$\equiv\text{C-H}$ stretch (alkynyl C-H)
2120	Weak	$\text{C}\equiv\text{C}$ stretch (alkyne)
1600, 1490, 1450	Medium to Weak	$\text{C}=\text{C}$ stretch (aromatic ring)
1050	Strong	C-O stretch (alcohol)

Sample Preparation: Thin film.

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
132	40	$[M]^+$ (Molecular ion)
131	100	$[M-H]^+$
105	85	$[M-C_2H]^+$ or $[C_6H_5CO]^+$
77	60	$[C_6H_5]^+$

Ionization Method: Electron Ionization (EI).

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  and  $^{13}C$  NMR spectra were recorded on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **1-Phenyl-2-propyn-1-ol** was dissolved in 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **$^1H$  NMR Acquisition:** The spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse width of 90 degrees.
- **$^{13}C$  NMR Acquisition:** The spectrum was acquired using a proton-decoupled pulse program. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** A drop of neat **1-Phenyl-2-propyn-1-ol** was placed between two sodium chloride (NaCl) plates to form a thin liquid film.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Data Acquisition:** The sample was placed in the spectrometer's sample compartment. A background spectrum of the empty NaCl plates was recorded and automatically subtracted from the sample spectrum. The spectrum was recorded in the range of 4000-600  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

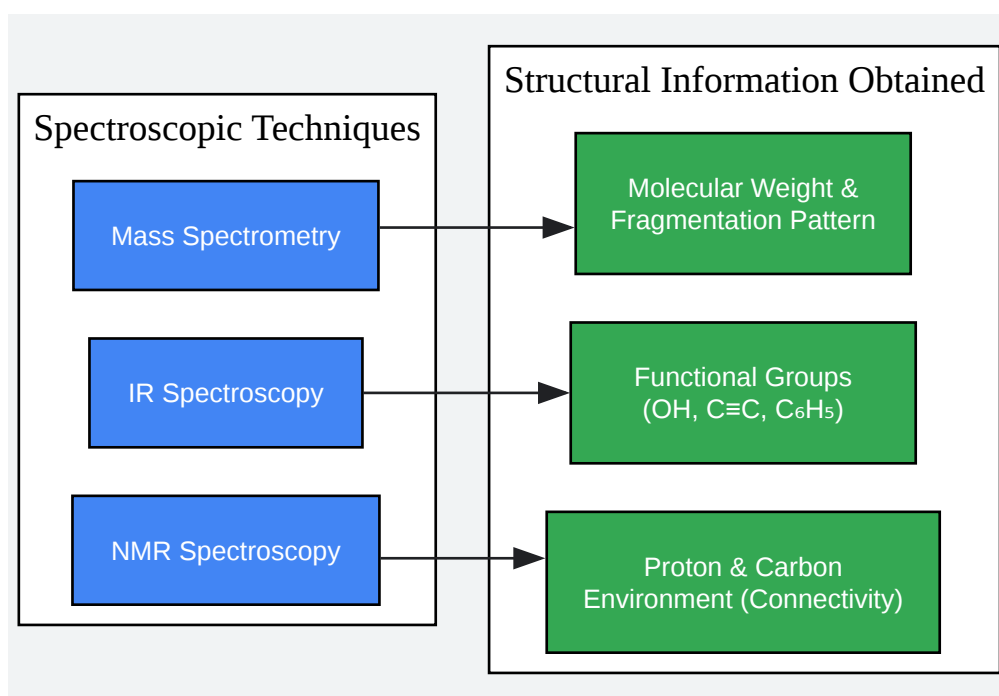
## Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.

- **Sample Introduction:** A dilute solution of **1-Phenyl-2-propyn-1-ol** in methanol was introduced into the ion source via direct injection.
- **Ionization:** The sample was ionized using a standard electron energy of 70 eV.
- **Analysis:** The resulting ions were separated by a quadrupole mass analyzer and detected. The spectrum was recorded over a mass-to-charge ( $m/z$ ) range of 50-200.

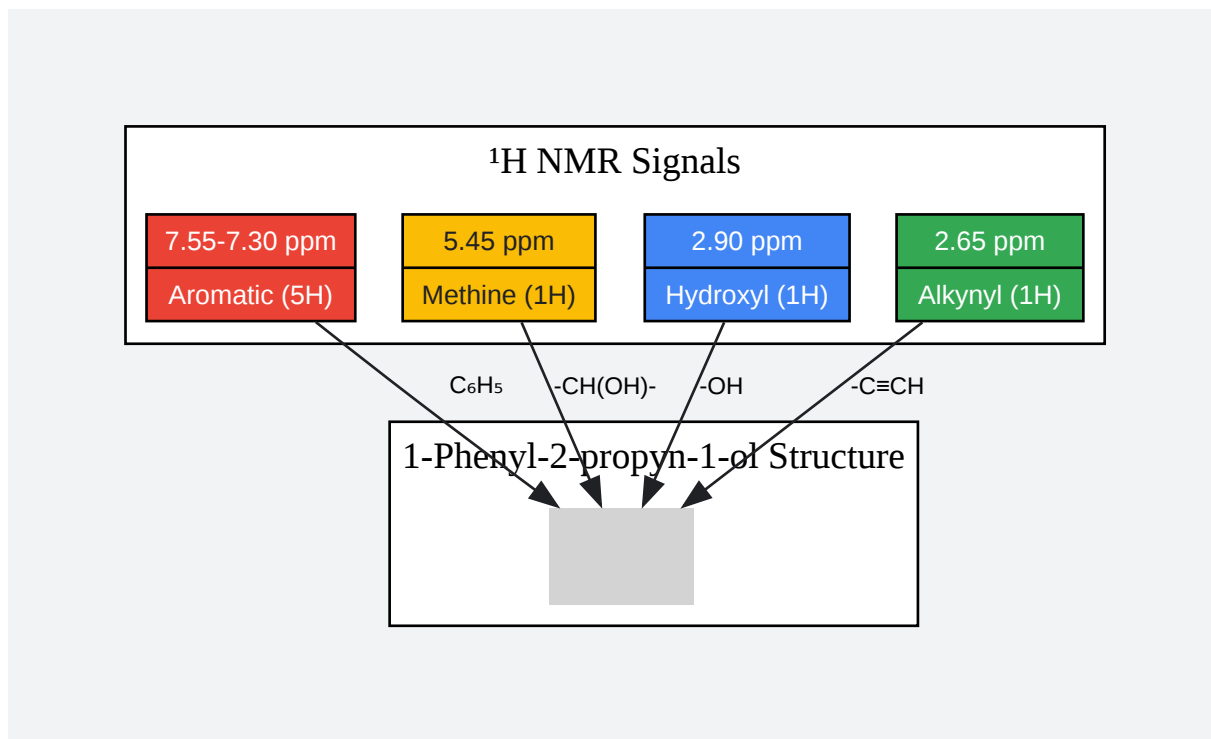
## Data Interpretation and Visualization

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of **1-Phenyl-2-propyn-1-ol**.

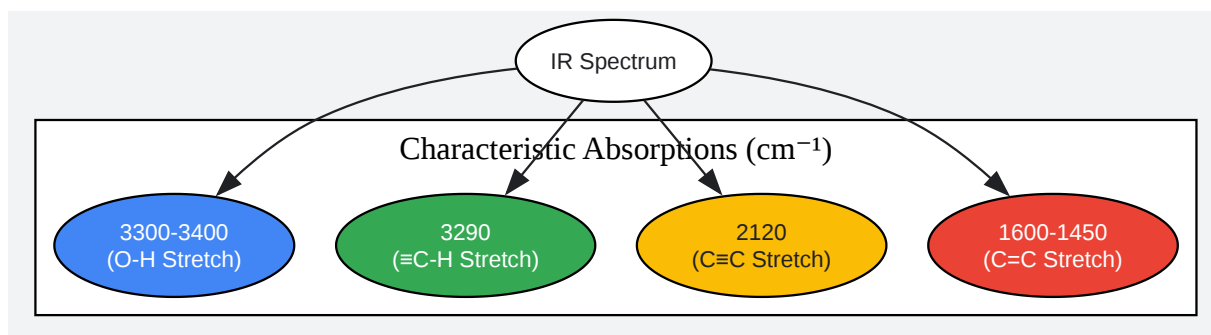


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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

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Caption: Correlation of <sup>1</sup>H NMR Signals to the Molecular Structure.

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Caption: Key Functional Group Absorptions in the IR Spectrum.

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